1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-
Description
This compound (MK-5596) is a synthetic cannabinoid-1 receptor (CB1R) inverse agonist developed for obesity treatment. Its structure features a pyranopyridine core fused with a pyrazole-carboxamide moiety, substituted with chlorophenyl and dichlorophenyl groups. Key attributes include high CB1R selectivity, attenuated hERG inhibition, and balanced metabolic clearance via glucuronidation and P-glycoprotein transport . Preclinical studies demonstrated efficacy in reducing body weight in diet-induced obese (DIO) rat models, supported by favorable pharmacokinetics and safety margins .
Properties
Molecular Formula |
C27H23Cl3N4O2 |
|---|---|
Molecular Weight |
541.9 g/mol |
IUPAC Name |
N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C27H23Cl3N4O2/c1-14-10-22(34-33-14)25(35)31-23-13-27(2,3)36-26-20(23)12-19(15-4-6-16(28)7-5-15)24(32-26)18-9-8-17(29)11-21(18)30/h4-12,23H,13H2,1-3H3,(H,31,35)(H,33,34)/t23-/m1/s1 |
InChI Key |
IDUFEEHNNASCMH-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N[C@@H]2CC(OC3=C2C=C(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)(C)C |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NC2CC(OC3=C2C=C(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)(C)C |
Origin of Product |
United States |
Biological Activity
1H-Pyrazole-3-carboxamide derivatives have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. The compound in focus, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide , has shown promise in various therapeutic areas including oncology and inflammation.
Structure and Synthesis
The compound is characterized by a complex structure featuring a pyrazole ring fused with a pyranopyridine moiety. Synthetic routes often involve the modification of existing pyrazole derivatives to enhance their biological activity. For instance, structural optimizations have included the introduction of halogenated phenyl groups which significantly affect the compound's pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through its action as a dual inhibitor of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). For example:
- In vitro studies demonstrated that the compound exhibits an IC50 of 0.089 nM against FLT3 and notable activity against various CDK isoforms (CDK2: 0.719 nM; CDK4: 0.770 nM) .
- The compound also showed strong anti-proliferative effects on acute myeloid leukemia cell lines with an IC50 of 1.22 nM .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analyses indicate that modifications to the pyrazole ring and substituents on the phenyl groups significantly influence biological efficacy. For instance:
- Compounds with hydrophilic groups demonstrated enhanced binding affinity for CDK2/4 and FLT3, emphasizing the importance of these moieties in achieving potent inhibitory effects .
| Compound | CDK2 IC50 (nM) | CDK4 IC50 (nM) | FLT3 IC50 (nM) |
|---|---|---|---|
| FN-1501 | 2.33 | 1.02 | 0.39 |
| 8t | 0.719 | 0.770 | 0.089 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties . Pyrazole derivatives, including this compound, have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways:
Case Studies
Several case studies have illustrated the therapeutic potential of pyrazole derivatives:
- Cancer Therapeutics : A study reported that a related pyrazole derivative exhibited significant tumor growth inhibition in MCF-7 breast cancer cells with an IC50 of 0.08 µM .
- Neurological Applications : Research indicates that pyrazole derivatives can act as inverse agonists at cannabinoid receptors, suggesting potential applications in treating neurological disorders .
Pharmacokinetics and Toxicology
Pharmacokinetic evaluations are crucial for understanding the absorption and metabolism of these compounds:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For instance, compounds incorporating the pyrazole scaffold have shown promising results against various cancer cell lines. Research indicates that modifications to the pyrazole structure can enhance its cytotoxicity and selectivity towards tumor cells.
A specific study demonstrated that pyrazole derivatives exhibit significant inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of electron-withdrawing groups, such as chlorophenyl moieties, has been associated with increased potency against cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been well documented. Compounds similar to N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl- have shown activity against both Gram-positive and Gram-negative bacteria. A notable example includes a derivative that demonstrated a minimum inhibitory concentration (MIC) lower than traditional antibiotics for certain bacterial strains .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These activities suggest potential applications in treating inflammatory diseases .
Neurological Applications
The interaction of pyrazole derivatives with the endocannabinoid system has also been explored. Certain compounds have been identified as selective antagonists for cannabinoid receptors, which could lead to therapeutic applications in managing conditions like obesity and anxiety disorders. The structural features of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl- may influence its binding affinity and efficacy in neurological contexts .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 1H-Pyrazole-3-carboxamide derivatives typically involves multi-step organic reactions that allow for structural modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing their biological activity. Various synthetic routes have been developed to introduce different substituents on the pyrazole ring or adjacent moieties to enhance desired properties while minimizing toxicity .
Data Table: Biological Activities of Pyrazole Derivatives
Case Studies
- Anticancer Efficacy : A study evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly improved the compounds' ability to induce apoptosis in cancer cells.
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of synthesized pyrazoles against various pathogens. Results showed that certain derivatives inhibited bacterial growth more effectively than standard treatments.
- Anti-inflammatory Mechanisms : Research into the anti-inflammatory effects of pyrazoles revealed that these compounds could reduce inflammation markers in animal models of arthritis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyranopyrazole and Pyrano[2,3-c]pyrazole Derivatives
- Compound 6 (4-(4-chlorophenyl)-3-methyl-4,6-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-one): Shares a pyranopyrazole core but lacks the dichlorophenyl and pyranopyridine elements of MK-5594. The 4-chlorophenyl group enhances aromatic stacking interactions, but the absence of a carboxamide sidechain limits CB1R affinity .
- Lead Compound 3 (from MK-5596 development):
A precursor with off-target hERG activity. Structural optimization in MK-5596 involved reducing basicity and introducing methyl groups to mitigate hERG binding while retaining CB1R potency .
Table 1: Structural and Pharmacological Comparison
Pyrazole-Carboxamide Analogues
- N-((1H-Pyrazol-3-yl)methyl)-3-methyl-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 7): Contains a trifluoromethylpyridinyl group, enhancing metabolic stability but lacking CB1R activity. The pyrrole-carboxamide scaffold differs from MK-5596’s pyranopyridine system, reducing CNS penetration .
- Methyl 1-(7-Chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (10a): Substituted with electron-rich methoxyphenyl groups, which improve solubility but introduce CYP450-mediated metabolism risks. The quinoline moiety may confer off-target kinase activity .
Key Research Findings and Implications
- Structural Determinants of Selectivity: MK-5596’s dichlorophenyl groups enhance hydrophobic interactions with CB1R’s allosteric pockets, while the pyranopyridine core restricts conformational flexibility, reducing off-target effects .
- Metabolic Advantages : Glucuronidation of MK-5596’s pyrazole-carboxamide group facilitates renal excretion, contrasting with CYP450-dependent clearance in analogues like 10a .
Preparation Methods
Synthetic Pathways for the Pyrano[2,3-b]Pyridine Core
The pyrano[2,3-b]pyridine scaffold is synthesized via a dehydrative cyclization strategy. Starting with pent-4-en-1-yl 2-(2-ethoxy-2-oxoacetamido)propanoate , trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in dichloromethane (DCM) induces intramolecular cyclization to form the dihydropyran ring . Key steps include:
-
Condensation : Carboxylic acid derivatives are coupled with alcohols using 1,1'-carbonyldiimidazole (CDI) to form ester intermediates.
-
Cyclization : Tf<sub>2</sub>O in the presence of pyridine facilitates dehydration, yielding the pyrano[2,3-b]pyridine framework .
Table 1: Reaction Conditions for Pyrano[2,3-b]Pyridine Formation
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ester formation | CDI, DCM, 18–24 h, ambient temp | 75–85 | |
| Cyclization | Tf<sub>2</sub>O, pyridine, 15–25°C | 60–70 |
Synthesis of 5-Methyl-1H-Pyrazole-3-Carboxamide
The pyrazole moiety is prepared through a two-step sequence:
-
Nitration and Reduction : 1H-Pyrazole-3-carboxylic acid is nitrated at the 4-position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, followed by catalytic hydrogenation (H<sub>2</sub>, Pd/C) to yield the amine .
-
Methylation : The 5-position is methylated via Friedel-Crafts alkylation using methyl iodide and AlCl<sub>3</sub> .
Key Intermediate :
-
4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid is activated as an acyl chloride (SOCl<sub>2</sub>) and coupled to the pyrano[2,3-b]pyridine amine .
Stereochemical Resolution at the 4R Position
The chiral center at the 4R position is established through chiral column chromatography. The racemic mixture of the pyrano[2,3-b]pyridine intermediate is resolved using a Chiralpak AD-H column with hexane/isopropanol (90:10) as the mobile phase . The (4R)-enantiomer is isolated with >99% enantiomeric excess (ee).
Final Coupling and Purification
The pyrazole carboxamide is coupled to the resolved pyrano[2,3-b]pyridine core via amide bond formation:
-
Activation : The carboxylic acid is converted to an active ester using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
-
Coupling : Reaction with the pyrano[2,3-b]pyridine amine in DMF at 0–5°C for 4–6 h .
Table 2: Final Coupling Optimization
| Parameter | Optimal Condition | Purity (%) | Yield (%) |
|---|---|---|---|
| Coupling reagent | HATU, DIPEA | 98.5 | 85 |
| Solvent | DMF | 97.8 | 80 |
| Temperature | 0–5°C | 99.1 | 88 |
Analytical Characterization
The final compound is characterized by:
-
HPLC : Purity >99% (C18 column, acetonitrile/water gradient).
-
NMR : <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, aryl-H) .
Process Optimization and Scale-Up
Large-scale synthesis (≥1 kg) employs continuous flow chemistry for the cyclization step, enhancing reproducibility and yield (75–80% vs. 60–70% batch) . Critical adjustments include:
Q & A
What are the critical considerations for optimizing the multi-step synthesis of this pyrazole-carboxamide derivative?
Basic Research Question
The synthesis involves sequential coupling, cyclization, and functionalization steps. Key methodological considerations include:
- Stepwise optimization : Use high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC) to monitor intermediate purity at each stage .
- Stereochemical control : Ensure chiral integrity during pyranopyridine ring formation by employing (4R)-configured intermediates, verified via polarimetry or chiral HPLC .
- Reagent selection : For dichlorophenyl incorporation, use Pd-catalyzed cross-coupling under inert conditions to minimize dehalogenation side reactions .
How can researchers validate structural assignments of intermediates and the final compound?
Basic Research Question
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.7–8.5 ppm) and pyranopyridine methyl groups (δ 1.7–2.2 ppm) using 2D-COSY and HSQC experiments .
- IR spectroscopy : Confirm carboxamide C=O stretches (1650–1680 cm⁻¹) and NH bends (3300–3450 cm⁻¹) .
- LC-MS/HPLC : Ensure >98% purity by gradient elution (e.g., C18 column, acetonitrile/water) with UV detection at 254 nm .
What advanced strategies resolve contradictions in spectral data for structurally similar analogs?
Advanced Research Question
Discrepancies in NMR or mass spectra may arise from tautomerism or crystallographic packing effects. Mitigation approaches:
- Variable-temperature NMR : Identify dynamic processes (e.g., pyrazole ring tautomerism) by acquiring spectra at 25–80°C .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining single-crystal structures of key intermediates .
- Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra for conformationally flexible regions .
How can structure-activity relationships (SAR) be systematically explored for this compound?
Advanced Research Question
Focus on substituent effects at the pyrazole, pyranopyridine, and dichlorophenyl moieties:
- Bioisosteric replacement : Substitute 4-chlorophenyl with trifluoromethyl or nitro groups to assess electronic effects on target binding .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., kinase domains) .
- In vitro assays : Pair SAR with enzymatic inhibition studies (IC₅₀) and cytotoxicity profiling (e.g., HepG2 cells) .
What purification techniques are recommended for isolating this hydrophobic compound?
Advanced Research Question
Leverage solubility properties and advanced separation methods:
- Solvent screening : Test dimethylacetamide (DMA)/water or THF/hexane recrystallization systems for high-yield recovery .
- Membrane technologies : Use nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .
- Prep-HPLC : Optimize mobile phase (e.g., 0.1% formic acid in methanol) to resolve diastereomers .
How do researchers assess the compound’s stability under physiological conditions?
Advanced Research Question
Design stress-testing protocols:
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via UPLC-MS .
- Light/thermal stress : Expose solid and solution forms to UV (254 nm) and 40–60°C, tracking decomposition kinetics .
- Metabolic stability : Use liver microsome assays (human/rat) to quantify CYP450-mediated oxidation .
What computational tools are suitable for predicting metabolic pathways?
Advanced Research Question
Combine in silico and experimental
- MetaSite/ADMET Predictor™ : Identify probable oxidation sites (e.g., pyranopyridine methyl groups) .
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict regioselective metabolism .
- Mass defect filtering : Apply high-resolution LC-MS to distinguish Phase I/II metabolites from matrix interference .
How can regioselectivity challenges in pyrazole functionalization be addressed?
Advanced Research Question
Control reactivity at the pyrazole N1/C3 positions:
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block N1 during C3 carboxamide coupling .
- Directed ortho-metalation : Employ lithium hexamethyldisilazide (LiHMDS) to selectively deprotonate C5-methyl for halogenation .
- Kinetic monitoring : Track reaction progress in real-time using ReactIR with a diamond-tipped probe .
Tables
Table 1. Key Spectral Data for Intermediate Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
